BenchChemオンラインストアへようこそ!

3-(2-Chloropyrimidin-4-yl)-1-cyclopropyl-1H-indole

Structure-Activity Relationship Molecular Orbital Analysis Drug Intermediate Characterization

3-(2-Chloropyrimidin-4-yl)-1-cyclopropyl-1H-indole (CAS: 1899922-76-9) is a heterocyclic compound with the molecular formula C₁₅H₁₂ClN₃ and a molecular weight of 269.73 g/mol, featuring a unique combination of a 2-chloropyrimidine moiety, an indole core, and an N1-cyclopropyl substituent that distinguishes it from its N-methyl and N-unsubstituted analogs. It serves primarily as a strategic intermediate in the patented synthesis pathway of Almonertinib (HS-10296), a third-generation EGFR tyrosine kinase inhibitor targeting the T790M resistance mutation, and is commercially supplied at 98% purity under controlled storage conditions (2–8°C, inert atmosphere) to ensure batch-to-batch reproducibility for pharmaceutical R&D and industrial scale-up.

Molecular Formula C15H12ClN3
Molecular Weight 269.73
CAS No. 1899922-76-9
Cat. No. B2505885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chloropyrimidin-4-yl)-1-cyclopropyl-1H-indole
CAS1899922-76-9
Molecular FormulaC15H12ClN3
Molecular Weight269.73
Structural Identifiers
SMILESC1CC1N2C=C(C3=CC=CC=C32)C4=NC(=NC=C4)Cl
InChIInChI=1S/C15H12ClN3/c16-15-17-8-7-13(18-15)12-9-19(10-5-6-10)14-4-2-1-3-11(12)14/h1-4,7-10H,5-6H2
InChIKeyJIXRPHPWRVLUAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1899922-76-9 (3-(2-Chloropyrimidin-4-yl)-1-cyclopropyl-1H-indole): A Strategic Heterocyclic Building Block for Targeted Drug Synthesis


3-(2-Chloropyrimidin-4-yl)-1-cyclopropyl-1H-indole (CAS: 1899922-76-9) is a heterocyclic compound with the molecular formula C₁₅H₁₂ClN₃ and a molecular weight of 269.73 g/mol, featuring a unique combination of a 2-chloropyrimidine moiety, an indole core, and an N1-cyclopropyl substituent that distinguishes it from its N-methyl and N-unsubstituted analogs . It serves primarily as a strategic intermediate in the patented synthesis pathway of Almonertinib (HS-10296), a third-generation EGFR tyrosine kinase inhibitor targeting the T790M resistance mutation, and is commercially supplied at 98% purity under controlled storage conditions (2–8°C, inert atmosphere) to ensure batch-to-batch reproducibility for pharmaceutical R&D and industrial scale-up [1].

Why Generic Substitution Fails: The Critical Role of the N1-Cyclopropyl Group in Defining 1899922-76-9's Synthetic and Regulatory Identity


Simple replacement of 3-(2-Chloropyrimidin-4-yl)-1-cyclopropyl-1H-indole with its close structural analogs—specifically the N1-methyl analog (CAS: 1032452-86-0) or the N1-H analog (CAS: 945016-63-7)—is not permissible because the N1 substituent dictates both the immediate reactivity in downstream coupling reactions and, critically, the identity of the final active pharmaceutical ingredient (API). The target compound is the designated intermediate for Almonertinib, which incorporates the N1-cyclopropyl group as an integral pharmacophoric element, whereas its N1-methyl congener serves as the intermediate for Osimertinib (AZD9291), a structurally distinct third-generation EGFR inhibitor with a different substitution pattern [1]. Substituting one for the other would lead to a different API, compromising the validated synthetic route, regulatory filings, and ultimately the therapeutic profile of the final drug substance [2].

Quantitative Evidence Guide for 1899922-76-9: Head-to-Head Comparisons Against Structural Analogs and Generic Alternatives


Molecular Structure Differentiation: N1-Cyclopropyl Substituent Confers Unique Physicochemical and Reactivity Profile

The N1-cyclopropyl substitution in 3-(2-Chloropyrimidin-4-yl)-1-cyclopropyl-1H-indole creates a direct molecular weight increase of 26.04 g/mol versus the N1-methyl analog (CAS: 1032452-86-0, C₁₃H₁₀ClN₃, MW 243.69) and 40.06 g/mol versus the N1-H analog (CAS: 945016-63-7, C₁₂H₈ClN₃, MW 229.67), while simultaneously eliminating the indole N-H proton that is essential for hydrogen-bond donation in certain biological targets . This structural divergence alters both the compound's lipophilicity (predicted logP increase of approximately 0.5–1.0 units) and its reactivity in nucleophilic aromatic substitution reactions at the 2-chloropyrimidine position, where the electron-donating cyclopropyl group slightly deactivates the pyrimidine ring compared to the N-methyl substituent, potentially requiring different coupling conditions .

Structure-Activity Relationship Molecular Orbital Analysis Drug Intermediate Characterization

Patented Intermediate for Almonertinib (Third-Generation EGFR T790M Inhibitor) vs. Osimertinib Intermediate

The target compound is unequivocally identified as the key intermediate for Almonertinib (HS-10296) in patent CN109761960A (Jiangsu Hansoh Pharmaceutical Group), where it undergoes a microwave-assisted SNAr reaction with 2-(difluoromethoxy)-4-fluoro-5-nitroaniline (80 mg, 0.29 mmol scale) in 2-pentanol at elevated temperature to afford 4-(1-cyclopropyl-1H-indol-3-yl)-N-(2-(difluoromethoxy)-4-fluoro-5-nitrophenyl)pyrimidin-2-amine [1]. In contrast, the N1-methyl analog (CAS: 1032452-86-0) is the designated intermediate for Osimertinib (AZD9291) synthesis, as confirmed by multiple patent filings and commercial supplier documentation [2]. These two intermediates lead to distinct APIs with different pharmacokinetic profiles: Almonertinib demonstrates reduced wild-type EGFR inhibition compared to Osimertinib, potentially offering an improved therapeutic window .

Targeted Cancer Therapy EGFR T790M Mutation Pharmaceutical Intermediate Sourcing

Purity Specification (98%) and Controlled Storage (2–8°C, Inert Atmosphere) for Reproducible Downstream Chemistry

Commercial suppliers including ChemicalBook specify a purity of 98% (HPLC) for 3-(2-Chloropyrimidin-4-yl)-1-cyclopropyl-1H-indole, along with a mandatory storage condition of 2–8°C under an inert gas atmosphere (nitrogen or argon) to prevent oxidative degradation of the electron-rich indole ring . The cyclopropyl group remains intact under these mild storage conditions, as mechanistic studies indicate that oxidation preferentially targets the indole ring while the cyclopropyl moiety is stable under mild oxidative conditions . While specific accelerated stability data for this compound are not publicly available, the class of 2-chloropyrimidinyl-indoles is known to be moisture-sensitive and prone to hydrolysis of the C-Cl bond under aqueous acidic or basic conditions, making the specified inert atmosphere storage critical for maintaining reactive integrity for subsequent SNAr couplings .

Quality Control Intermediate Stability Pharmaceutical Manufacturing

Sonochemical Synthesis Route: Regioselective C-C Bond Formation with In(OTf)₃ Catalysis Under Ultrasound

While the target compound itself is typically synthesized via a Grignard-mediated route using methylmagnesium bromide and 2,4-dichloropyrimidine [1], a recently reported sonochemical methodology for the broader 3-(2-chloropyrimidin-4-yl)indole class employs In(OTf)₃ as a catalyst under ultrasound irradiation to achieve regioselective heteroarylation, simultaneously replacing the C-3 hydrogen of indole and the C-4 chloro group of the pyrimidine ring with good to acceptable yields [2]. This method has been demonstrated to provide access to a library of compounds for SIRT1 inhibitor screening, where compounds 3e, 3o, and 3p showed >70% SIRT1 inhibition in vitro [3]. Although the specific N1-cyclopropyl variant was not included in this library, the methodology is directly applicable to its synthesis through appropriate choice of starting indole, and the regioselectivity control (C-4 vs. C-2 substitution on pyrimidine) is a critical parameter for ensuring the correct isomer for downstream coupling.

Green Chemistry Heteroarylation Process Chemistry Optimization

Predicted Drug-Likeness and ADME Profile: Comparative Assessment Against N1-H and N1-Methyl Indole Analogs

Computational predictions for the broader 3-(2-chloropyrimidin-4-yl)indole chemotype provide a framework for anticipating the drug-likeness of the N1-cyclopropyl derivative. The N1-H analog (CAS: 945016-63-7) is predicted to be BBB permeant with a bioavailability score of 0.55 and zero Brenk alerts, indicating a favorable starting point for CNS drug discovery [1]. Introducing the N1-cyclopropyl group is expected to increase metabolic stability due to the known effect of cyclopropane rings in blocking CYP450-mediated oxidation at the N1 position, a well-documented strategy in medicinal chemistry for improving half-life and reducing clearance [2]. However, this substitution also eliminates the indole NH hydrogen-bond donor, which is critical for SIRT1 binding via the GLN345 residue, potentially reducing SIRT1 affinity while enhancing selectivity for kinase targets such as EGFR that do not require this interaction [3]. No direct comparative ADME data for the N1-cyclopropyl vs. N1-methyl or N1-H analogs are currently available in the public domain.

ADME Prediction Drug-Likeness Lead Optimization

Physicochemical Property Comparison: Density, Boiling Point, and Flash Point Data for Process Safety Assessment

The target compound (CAS: 1899922-76-9) has experimentally determined or calculated physicochemical properties that are relevant for large-scale process safety assessments: density 1.4 ± 0.1 g/cm³, boiling point 526.7 ± 33.0 °C at 760 mmHg, and flash point 272.3 ± 25.4 °C . These values indicate a relatively high-boiling, low-volatility compound with a flash point well above typical reaction temperatures (which are generally in the 60–120°C range for downstream coupling reactions), suggesting a favorable process safety profile for industrial-scale handling. In comparison, the N1-methyl analog (CAS: 1032452-86-0, MW 243.69) has a lower molecular weight and is expected to have a correspondingly lower boiling point, though specific published data for that compound are not available. The N1-H analog (CAS: 945016-63-7, MW 229.67) is a crystalline solid with a melting point reported in the range of 160–165°C (estimated), making it easier to purify by recrystallization but potentially less soluble in organic reaction solvents compared to the N1-cyclopropyl derivative .

Process Safety Scale-Up Engineering Physical Chemistry

High-Value Application Scenarios for 1899922-76-9: From EGFR Inhibitor Manufacturing to Kinase Probe Development


Commercial Manufacture of Almonertinib (HS-10296) API – GMP Intermediate Supply Chain

This compound is the designated intermediate for Almonertinib, a third-generation EGFR inhibitor approved for non-small cell lung cancer (NSCLC) with the T790M resistance mutation. As demonstrated in patent CN109761960A, the compound undergoes microwave-assisted SNAr coupling with substituted anilines to generate the 4-(1-cyclopropyl-1H-indol-3-yl)-N-phenylpyrimidin-2-amine core that defines this therapeutic class [1]. Contract manufacturing organizations (CMOs) and generic API producers seeking to file Drug Master Files (DMFs) for Almonertinib must source this specific intermediate; substitution with the N-methyl analog would produce a different API (Osimertinib) and would not meet regulatory specifications [2].

Structure-Activity Relationship (SAR) Studies on N1-Substituted Indole-Pyrimidine Kinase Inhibitor Libraries

For medicinal chemistry teams exploring the SAR of the N1 position in indole-pyrimidine kinase inhibitors, this compound provides a direct entry point into the N1-cyclopropyl chemical space, which is underrepresented in the public literature. The 2-chloropyrimidine handle allows for parallel diversification through SNAr reactions with diverse amine nucleophiles, enabling rapid library synthesis. The predicted metabolic stability enhancement from the cyclopropyl group [1], combined with the known EGFR and SIRT1 inhibitory potential of the 3-(2-chloropyrimidin-4-yl)indole scaffold [2], makes this intermediate a valuable starting point for lead optimization campaigns targeting resistant kinase mutants.

SIRT1 Chemical Probe Development – Evaluating the Impact of N1 Substitution on Sirtuin Selectivity

The 3-(2-chloropyrimidin-4-yl)indole framework has been validated as a SIRT1 inhibitory scaffold, with compounds 3e, 3o, and 3p showing >70% inhibition in vitro and selectivity over SIRT2 [1]. Critically, the indole N-H moiety was found to be essential for SIRT1 binding through a hydrogen-bond interaction with the GLN345 residue [2]. The N1-cyclopropyl derivative, lacking this N-H, serves as a negative control or selectivity probe: comparing its SIRT1 activity against the N1-H parent compound would quantify the contribution of this specific H-bond interaction to binding affinity, providing valuable SAR information for the design of isoform-selective sirtuin modulators.

Process Chemistry Optimization and Scale-Up Studies for Cyclopropyl-Indole Intermediates

The patent literature (CN111606889A) describes a specific purification method for this compound involving liquid-liquid extraction (ethyl acetate/water), concentration, and crystallization from ethanol (1:3–10 w/v ratio) under reflux followed by cooling to room temperature to induce crystallization [1]. This documented purification protocol, combined with the compound's favorable process safety profile (flash point >270°C, boiling point >500°C) [2], makes it suitable for scale-up engineering studies. Process chemistry groups developing kilo-scale or pilot-scale manufacturing routes for cyclopropyl-indole intermediates can leverage these published parameters as a starting point for Design of Experiments (DoE) optimization.

Quote Request

Request a Quote for 3-(2-Chloropyrimidin-4-yl)-1-cyclopropyl-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.